![molecular formula C16H25NO6 B3038251 Cropodine CAS No. 83601-85-8](/img/structure/B3038251.png)
Cropodine
Overview
Description
Cropodine is an organic compound that is found in a variety of plants and fungi. It is a naturally occurring alkaloid and has been used for centuries in traditional medicines and as a food additive. Cropodine has been studied extensively for its potential medicinal properties, and has been found to have a wide range of therapeutic effects.
Scientific Research Applications
- Centipeda minima (CM) contains various bioactive compounds, including flavonoids, sesquiterpene lactones, and essential oils .
- Cancer Treatment : CM exhibits remarkable efficacy in cancer treatment. Brevilin A, a natural sesquiterpene lactone derived from CM, shows promising effects on cancer cells .
- Anti-Inflammatory Properties : CM has anti-inflammatory effects, making it relevant for conditions like inflammatory bowel disease (IBD) .
- Chemosensitization : Some CM compounds enhance the effectiveness of chemotherapy .
Chemical Composition and Identification
Pharmacological Activities
Mechanism of Action
Target of Action
Cropodine, also known as Clonidine , is primarily an alpha-2 adrenergic agonist . The alpha-2 adrenoceptors are its primary targets, and they play a crucial role in the central nervous system .
Mode of Action
Cropodine interacts with its targets, the alpha-2 adrenoceptors, by stimulating them . This stimulation results in reduced sympathetic outflow from the central nervous system and leads to decreases in peripheral resistance, renal vascular resistance, heart rate, and blood pressure .
Biochemical Pathways
It is known that the drug’s action on the alpha-2 adrenoceptors leads to a decrease in adenylyl cyclase activity and an increase in potassium ion conductance . This results in hyperpolarization and a decrease in neuronal excitability, thereby reducing sympathetic outflow .
Pharmacokinetics
Cropodine has a bioavailability of around 70-80% when administered orally . Peak plasma concentrations are attained within 1 to 3 hours . The drug is metabolized in the liver to inactive metabolites, and about 72% of the drug is excreted in the urine .
Result of Action
The primary result of Cropodine’s action is a decrease in blood pressure . It also has sedative effects and is used to treat conditions like hypertension, severe pain, and attention-deficit/hyperactivity disorder (ADHD) .
properties
IUPAC Name |
5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h9-12,20-21H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBGJRAMJYRSKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(CC3)COC(=O)C(C1(C)O)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cropodine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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